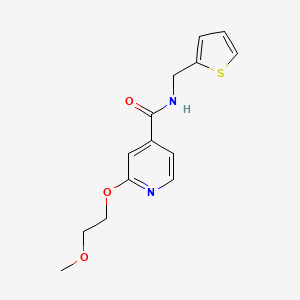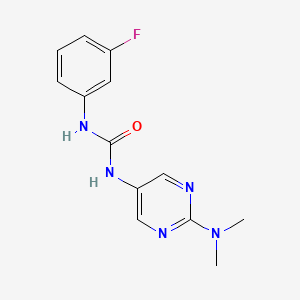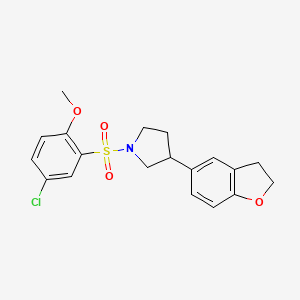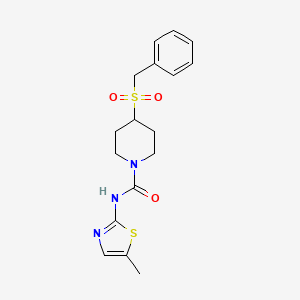![molecular formula C12H20N2O2 B2786977 1-[(2S)-2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2305125-84-0](/img/structure/B2786977.png)
1-[(2S)-2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2S)-2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one, commonly known as MPMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MPMP is a pyrrolidine-based compound that is structurally similar to other bioactive molecules such as nicotine and anabasine. In
Mechanism of Action
MPMP acts as a potent agonist of nicotinic acetylcholine receptors, which are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems. The binding of MPMP to nicotinic acetylcholine receptors results in the activation of the receptor and the subsequent influx of cations such as calcium and sodium into the cell. This leads to the depolarization of the cell membrane and the initiation of downstream signaling pathways.
Biochemical and Physiological Effects:
The activation of nicotinic acetylcholine receptors by MPMP has been shown to have various biochemical and physiological effects. In the brain, the activation of nicotinic acetylcholine receptors by MPMP has been shown to enhance cognitive functions such as learning and memory. In the periphery, the activation of nicotinic acetylcholine receptors by MPMP has been shown to have various effects on the cardiovascular, respiratory, and gastrointestinal systems.
Advantages and Limitations for Lab Experiments
MPMP has several advantages as a research tool, including its high potency and selectivity for nicotinic acetylcholine receptors, its structural similarity to other bioactive molecules, and its potential as a scaffold for the design of novel bioactive compounds. However, MPMP also has several limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for research on MPMP, including the design and synthesis of novel analogs with improved potency and selectivity, the investigation of the structure-activity relationship of MPMP and its analogs, the exploration of the therapeutic potential of MPMP and its analogs for various diseases and conditions, and the investigation of the long-term effects of MPMP and its analogs on the brain and other organs.
Synthesis Methods
The synthesis of MPMP involves the reaction of morpholine with 2-bromoacetyl pyrrolidine, followed by the addition of acrolein. The resulting compound is then purified through column chromatography to obtain pure MPMP. The synthesis method has been optimized to yield high purity and high yield of MPMP.
Scientific Research Applications
MPMP has been studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, MPMP has been shown to act as a potent agonist of nicotinic acetylcholine receptors, which are involved in cognitive functions such as learning and memory. In pharmacology, MPMP has been studied for its potential as a therapeutic agent for nicotine addiction, as it has been shown to reduce nicotine self-administration in rats. In medicinal chemistry, MPMP has been studied for its potential as a scaffold for the design of novel bioactive compounds.
properties
IUPAC Name |
1-[(2S)-2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-2-12(15)14-5-3-4-11(14)10-13-6-8-16-9-7-13/h2,11H,1,3-10H2/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPJKBGDFCNKNW-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC1CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H]1CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-hydroxyethyl)-2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2786896.png)


![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide](/img/structure/B2786899.png)

![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B2786902.png)

![N-butyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2786909.png)
![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-nitro-1,3-benzothiazole](/img/structure/B2786911.png)
![Methyl ({4-(2-chlorophenyl)-5-[(4-chlorophenyl)carbamoyl]-3-cyano-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2786912.png)
![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2786913.png)
